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molecular formula C12H11ClN2O2 B8479833 benzyl 1-amino-3-chloro-1H-pyrrole-2-carboxylate

benzyl 1-amino-3-chloro-1H-pyrrole-2-carboxylate

Cat. No. B8479833
M. Wt: 250.68 g/mol
InChI Key: XXKZCXSOLKPUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340547B2

Procedure details

To a solution of benzyl 1-amino-3-chloro-1H-pyrrole-2-carboxylate (20.56 g, 0.08 mol) in methanol (205 mL) was added 32.1 mL of a 3M methanolic solution of HCl (0.1 mol) and 7.7 g (0.07 mol) of 10% palladium on charcoal and this mixture was submitted to hydrogenation in a Parr apparatus working at 25 psi and room temperature during 21 hours. At the end of this period, the reaction was stopped filtering palladium catalyst through a pad of Celite® and the filtrate was concentrated in vacuum to give a light brown solid that was macerated with 40 mL of diethyl ether. This solid was filtrated and washed with petroleum ether to yield 13.32 g of the title compound with a purity of 55% (59% yield) being the dehalogenated compound the main impurity. No further purifications were done proceeding to the next step.
Quantity
20.56 g
Type
reactant
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
205 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[CH:6]=[CH:5][C:4]([Cl:7])=[C:3]1[C:8]([O:10]CC1C=CC=CC=1)=[O:9].Cl.C(OCC)C>CO.[Pd]>[NH2:1][N:2]1[CH:6]=[CH:5][C:4]([Cl:7])=[C:3]1[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
20.56 g
Type
reactant
Smiles
NN1C(=C(C=C1)Cl)C(=O)OCC1=CC=CC=C1
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.1 mol
Type
reactant
Smiles
Cl
Name
Quantity
205 mL
Type
solvent
Smiles
CO
Name
Quantity
7.7 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At the end of this period, the reaction was stopped filtering palladium catalyst through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to give a light brown solid that
FILTRATION
Type
FILTRATION
Details
This solid was filtrated
WASH
Type
WASH
Details
washed with petroleum ether

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
NN1C(=C(C=C1)Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.32 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 103.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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